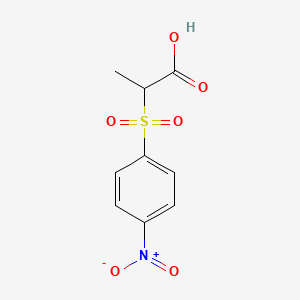

2-(4-Nitrobenzenesulfonyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

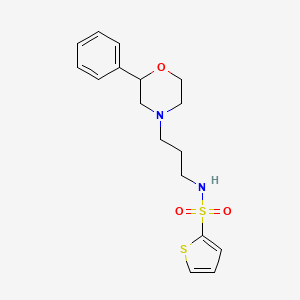

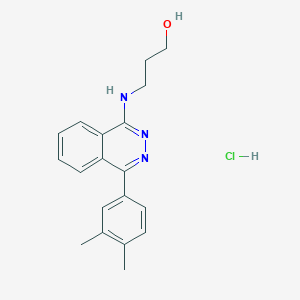

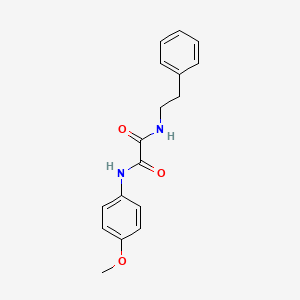

2-(4-Nitrobenzenesulfonyl)propanoic acid, also known as 2-[(4-nitrophenyl)sulfonyl]propanoic acid, is a chemical compound with the molecular formula C9H9NO6S . It has a molecular weight of 259.24 . The compound is characterized by the presence of a nitrobenzenesulfonyl group attached to a propanoic acid moiety .

Molecular Structure Analysis

The InChI code for 2-(4-Nitrobenzenesulfonyl)propanoic acid is 1S/C9H9NO6S/c1-6(9(11)12)17(15,16)8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) . This indicates that the molecule consists of a propanoic acid group (C3H6O2) and a 4-nitrobenzenesulfonyl group (C6H4NO5S). The propanoic acid group is attached to the sulfonyl sulfur atom of the 4-nitrobenzenesulfonyl group .Applications De Recherche Scientifique

Peptide Synthesis

2-(4-Nitrobenzenesulfonyl)propanoic acid: is utilized as a protecting group for the indole moiety of tryptophan in peptide synthesis. This is crucial because the indole moiety is susceptible to oxidative degradation and alkylation under acidic conditions. The nitrobenzenesulfonyl (Nbs) group can be cleaved smoothly by thiolate reagents, making it a practical choice for solid-phase peptide synthesis (SPPS) .

Solid-Phase Organic Synthesis

The compound serves as an activating/protecting agent for the selective alkylation of primary amines. This is particularly important in the solid-phase synthesis of polyfunctional nonpeptidyl molecules, including nitrogenous heterocycles .

Drug Development

In the pharmaceutical industry, 2-(4-Nitrobenzenesulfonyl)propanoic acid derivatives are integral components of numerous drugs. They are employed for their protecting/activating properties, which facilitate the synthesis of complex molecules .

Synthesis of Nitrogenous Heterocycles

The compound is used in the intramolecular arylation of nitrobenzenesulfonamides, which is a route to diverse nitrogenous heterocycles. These heterocycles are significant in the development of new therapeutic agents .

Chemical Research

As a research chemical, 2-(4-Nitrobenzenesulfonyl)propanoic acid is involved in the study of various chemical reactions, including nucleophilic aromatic substitution mechanisms that are foundational in organic chemistry .

Material Science

The compound’s derivatives can be used in the development of new materials with specific properties, such as enhanced durability or conductivity, which are essential in the field of material science .

Biochemistry

In biochemistry, the compound is used to study protein interactions and stability, as its derivatives can protect sensitive moieties within proteins during analytical procedures .

Environmental Science

2-(4-Nitrobenzenesulfonyl)propanoic acid: may also be used in environmental science research to develop novel methods for the detoxification of hazardous substances, leveraging its chemical reactivity .

Propriétés

IUPAC Name |

2-(4-nitrophenyl)sulfonylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c1-6(9(11)12)17(15,16)8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLXXAYGPKDGDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrobenzenesulfonyl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)